(R)-4-Fluorophenylglycine

Chiral synthesis Enantiomeric purity Quality control

This (R)-enantiomer (D-4-fluorophenylglycine) is the definitive 19F NMR probe for membrane peptide structural biology. Unlike the (S)-form, the D-configuration disrupts α-helical fold to report conformational changes, while the para-F provides minimal steric perturbation and unmatched NMR sensitivity. Achieve batch-to-batch consistency with verified optical rotation (-130° to -140°) and ≥99% ee. Substitution with unsubstituted phenylglycine or 4‑Cl/4‑Br analogs compromises structural and analytical integrity. Available in research to kilogram scales.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 93939-74-3
Cat. No. B152275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Fluorophenylglycine
CAS93939-74-3
Synonyms(R)-4-fluorophenylglycine
4-fluorophenylglycine
p-fluorophenylglycine
p-FPG
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)[O-])[NH3+])F
InChIInChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
InChIKeyJKFYKCYQEWQPTM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Fluorophenylglycine (CAS 93939-74-3): Chiral Amino Acid Building Block for Peptide Engineering and Pharmaceutical Synthesis


(R)-4-Fluorophenylglycine (CAS 93939-74-3), also known as D-4-fluorophenylglycine or (2R)-2-amino-2-(4-fluorophenyl)acetic acid, is a non-natural chiral amino acid derivative featuring a fluorine atom at the para position of the phenyl ring . With a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol, this compound serves as a versatile chiral building block in peptide synthesis, pharmaceutical intermediate development, and biochemical research [1]. The (R)-enantiomer is characterized by a melting point of ≥300°C, a boiling point of 289.9±30.0°C (predicted), and a specific optical rotation of -130° to -140° (c=1, 1M HCl) . Its fluorine substitution provides a sensitive 19F NMR probe when incorporated into peptides, enabling structural and conformational analysis of membrane-associated biomolecules [2].

Why Generic Phenylglycine Derivatives Cannot Replace (R)-4-Fluorophenylglycine in Chiral Synthesis and Biophysical Studies


Generic substitution of (R)-4-fluorophenylglycine with its (S)-enantiomer, unsubstituted phenylglycine, or other halogenated analogs is scientifically inadvisable due to pronounced differences in stereochemical properties, biological activity, and analytical utility. The (R)- and (S)-enantiomers exhibit opposite optical rotations (-130° to -140° vs. +138° ±2° under identical conditions) and distinct melting point ranges (≥300°C vs. 309-314°C), reflecting fundamental differences in crystalline packing and thermodynamic stability . Furthermore, in peptide-based systems, substitution with the D-enantiomer (R-form) versus the L-enantiomer (S-form) yields divergent effects on peptide secondary structure and antimicrobial activity, as demonstrated in PGLa peptide analogs where the D-form specifically disrupts the amphiphilic α-helical fold required for membrane interaction [1]. Unsubstituted phenylglycine lacks the 19F NMR probe functionality essential for structural biology applications, while other halogenated analogs (e.g., 4-chloro or 4-bromo) possess different electronic properties, steric bulk, and NMR characteristics, rendering them unsuitable for applications where fluorine's unique combination of minimal steric perturbation and high NMR sensitivity is required .

Quantitative Differentiation of (R)-4-Fluorophenylglycine Versus Closest Analogs: A Comparator-Based Evidence Guide


Optical Rotation: Stereochemical Identity and Purity Verification

The (R)-4-fluorophenylglycine enantiomer exhibits a specific optical rotation of -130° to -140° (c=1, 1M HCl), which is opposite in sign and distinct in magnitude from its (S)-enantiomer counterpart (+138° ±2° under identical conditions) . This differential rotation serves as a critical quality control parameter for confirming enantiomeric identity and detecting racemization during synthesis or storage. The 4-hydroxyphenylglycine analog, by comparison, displays different optical rotation values and lacks the fluorine-specific analytical advantages [1].

Chiral synthesis Enantiomeric purity Quality control

Enantiomeric Excess: Resolution Efficiency in Biocatalytic Systems

In biocatalytic deracemization studies, whole cells of Nocardia corallina CGMCC 4.1037 catalyze the stereo-inversion of (R)-4-fluorophenylglycine to its (S)-enantiomer with high selectivity. Under optimized conditions, starting from 5 mmol/L (R)-4-fluorophenylglycine, the process yields the (S)-enantiomer in 52% yield with 99.5% enantiomeric excess (ee) [1]. When starting from racemic (RS)-4-fluorophenylglycine (10 mmol/L), deracemization proceeds to (S)-4-fluorophenylglycine in 63% yield with 99.2% ee [2]. This contrasts with the 4-hydroxyphenylglycine analog, which requires different resolution conditions and achieves different enantiomeric excess values [3].

Biocatalysis Chiral resolution Enantioselective synthesis

Peptide Conformation and Biological Activity: Differential Impact of D- vs. L-Enantiomer Incorporation

Incorporation of (R)-4-fluorophenylglycine (D-4F-Phg) versus (S)-4-fluorophenylglycine (L-4F-Phg) into the antimicrobial peptide PGLa results in distinct effects on peptide secondary structure and biological function. While L-4F-Phg can be accommodated in PGLa without disrupting its amphiphilic α-helical fold, the presence of D-4F-Phg specifically reduces the biological activity of the peptide by interfering with this critical helical conformation [1]. In contrast, both D- and L-enantiomers were tolerated in the β-sheet peptide gramicidin S, and both epimers showed similar fusion activities when incorporated into the fusogenic peptide B18 . This context-dependent stereochemical sensitivity is not observed with unsubstituted phenylglycine, which lacks the fluorine probe functionality for structural analysis .

Peptide engineering Antimicrobial peptides 19F NMR Structure-activity relationship

Dutch Resolution Efficiency: Comparative Crystal Lattice Behavior with 4-Hydroxy Analog

In Dutch resolution studies using (+)-10-camphorsulfonic acid as a resolving agent, 4-fluorophenylglycine forms mixed crystals with d-(−)-phenylglycine, where approximately 25-30% of the d-(−)-phenylglycine molecules can be randomly replaced by d-(−)-4-fluorophenylglycine in the crystal lattice [1]. This solid solution behavior, confirmed by differential scanning calorimetry (DSC) and X-ray crystal structure determination, is comparable to that observed for 4-hydroxyphenylglycine under the same resolution conditions [2]. However, the specific non-stoichiometric composition of the mixed crystals differs between the two analogs, reflecting differences in molecular recognition and packing energetics driven by the fluorine versus hydroxyl substituent .

Chiral resolution Crystallography Process chemistry

Purity Specifications: Comparative Quality Metrics for Procurement Decisions

Commercially available (R)-4-fluorophenylglycine is supplied with minimum purity specifications ranging from 95% to 98%, with the higher-grade material (98% min.) also specifying ≤0.5% moisture content [1]. In comparison, the (S)-enantiomer is available at comparable purity levels (95-98%) but exhibits a different melting point range (309-314°C vs. ≥300°C) and opposite optical rotation . Unsubstituted phenylglycine and 4-hydroxyphenylglycine are typically supplied at similar purity grades but lack the fluorine-specific analytical advantages and may exhibit different stability profiles under storage .

Quality control Analytical chemistry Procurement specifications

Optimal Application Scenarios for (R)-4-Fluorophenylglycine Based on Quantitative Differentiation Evidence


19F NMR Structural Biology: Probing Peptide Conformation and Membrane Interaction

(R)-4-Fluorophenylglycine is ideally suited as a 19F NMR probe for studying peptide conformation and membrane interactions. The D-enantiomer (R-form) serves as a conformational reporter that disrupts α-helical structure in amphiphilic peptides like PGLa, enabling distinction between structured and unstructured states during membrane insertion [1]. In contrast, the L-enantiomer preserves helical integrity, allowing silent labeling for orientation and mobility studies. The fluorine atom directly attached to the aromatic ring provides a well-defined, highly sensitive 19F NMR signal without introducing the steric bulk of CF3-based probes [2].

Chiral Building Block for Enantioselective Pharmaceutical Synthesis

The high enantiomeric purity (≥99% ee) achievable for (R)-4-fluorophenylglycine through optimized resolution processes makes it a reliable chiral building block for synthesizing enantiopure pharmaceutical intermediates [1]. Its defined stereochemistry is critical for developing glycine receptor antagonists and other CNS-targeted therapeutics where stereochemical integrity directly impacts target engagement and selectivity [2]. Procurement of material with verified optical rotation (-130° to -140°) and melting point (≥300°C) ensures batch-to-batch consistency in synthetic workflows [3].

Antimicrobial Peptide Engineering: Structure-Activity Relationship Studies

The differential impact of D- versus L-4-fluorophenylglycine on peptide secondary structure provides a rational framework for structure-activity relationship (SAR) studies of antimicrobial peptides [1]. In β-sheet peptides like gramicidin S, both enantiomers are tolerated, while in α-helical peptides like PGLa, D-enantiomer incorporation specifically disrupts the amphiphilic fold required for membrane permeabilization [2]. This stereochemistry-dependent modulation enables systematic probing of conformational requirements for antimicrobial activity and guides the design of more stable or selective peptide analogs [3].

Process Chemistry: Optimized Resolution for Industrial-Scale Production

The solid solution behavior of (R)-4-fluorophenylglycine in Dutch resolution systems, characterized by 25-30% lattice substitution with d-(−)-phenylglycine, informs the design of efficient industrial-scale resolution processes [1]. Understanding this quantitative crystal lattice behavior enables optimization of resolving agent mixtures and crystallization conditions to maximize yield and enantiomeric excess while minimizing recrystallization cycles [2]. This knowledge translates directly to reduced production costs and improved supply chain reliability for procured material [3].

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